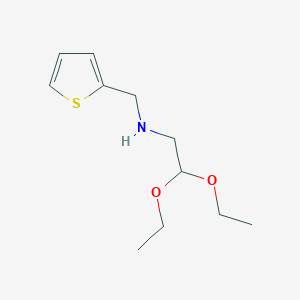

2,2-二乙氧基-N-(噻吩-2-基甲基)乙胺

描述

The compound 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine is a chemical of interest due to its unique structure and potential applications in various fields of chemistry. The synthesis and study of its properties are essential for understanding its chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related thiophen-2-yl ethanamine compounds involves multiple steps, including Knoevenagel-Doebner condensation and amination reactions. For example, the synthesis of 2-(thiophen-2-yl)ethanamine reported by Wei Yun-yang involves condensation of thiophen-2-carbaldehyde with malonic acid followed by amination, reduction, and rearrangement steps, achieving the final product with significant yields (Wei Yun-yang, 2007).

Molecular Structure Analysis

The molecular structure of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium compounds has been explored through crystallographic analysis. For instance, Silva et al. have detailed the preparation, analytical characterization, and crystal structures of such compounds, providing insight into their geometric arrangement and intermolecular interactions (Silva et al., 2014).

Chemical Reactions and Properties

The reactivity of thiophen-2-ylmethyl derivatives under various conditions can lead to the formation of stable crystalline thiophenium ylides, as shown by Gillespie et al., who demonstrated the Rhodium(II)-catalyzed addition of dimethyl diazomalonate to thiophen derivatives (Gillespie et al., 1978).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as 2,2-diethoxy-N,N-diethyl-ethylamine, involve detailed kinetic studies and theoretical calculations to understand their elimination mechanisms and physical properties. Mora et al. provided insights into the gas phase elimination kinetics of similar compounds, highlighting their stability and reactivity patterns (Mora et al., 2009).

Chemical Properties Analysis

The chemical behavior of thiophen-2-ylmethyl derivatives, including their interaction with metal ions and participation in complex formation, reveals significant aspects of their chemical properties. Studies on thiophene-benzoquinones and their derived anilate ligands offer a glimpse into the coordination chemistry and potential applications of these compounds (Atzori et al., 2014).

科学研究应用

分子消除动力学

一项研究调查了类似于2,2-二乙氧基-N-(噻吩-2-基甲基)乙胺的化合物的气相分子消除动力学。该研究利用理论计算来理解反应机制和动力学,提供了对这些化合物的热力学和动力学参数的见解 (Mora, Tosta, Córdova, & Chuchani, 2009)。

合成途径

另一项研究详细介绍了相关化合物2-(噻吩-2-基)乙胺的合成途径。该研究概述了每个阶段的逐步过程和产率,有助于更广泛地理解合成这类化合物的 (Wei Yun-yang, 2007)。

配位化学

关于噻吩-苯醌的研究,与2,2-二乙氧基-N-(噻吩-2-基甲基)乙胺密切相关,探讨了它们的合成、晶体结构和初步配位化学。这项研究对于理解这类化合物的结构和化学性质 (Atzori, Pop, Cauchy, Mercuri, & Avarvari, 2014)。

分析表征

一项关于致幻N-(2-甲氧基)苄基苯乙胺衍生物的研究,与2,2-二乙氧基-N-(噻吩-2-基甲基)乙胺密切相关,侧重于它们的分析表征。这项研究有助于理解这些化合物的化学性质和潜在用途 (Zuba & Sekuła, 2013)。

晶体结构

研究了相关化合物N,N′-双(噻吩-2-基甲基)乙烷-1,2-二铵盐酸盐及其[AuCl4]−盐的晶体结构。这项研究提供了有关这些结构的分子排列和潜在应用的见解 (Silva, Masciocchi, & Cuin, 2014)。

聚醚酰亚胺的磷酸二醚胺

一项研究聚焦于从碱稳定的磷酸二酚制备磷酸二醚胺,用于可溶性聚醚酰亚胺。这项研究与使用类似于2,2-二乙氧基-N-(噻吩-2-基甲基)乙胺的化合物开发和应用新材料相关 (Lin, Chang, & Cheng, 2011)。

取代反应研究

关于与2,2-二乙氧基-N-(噻吩-2-基甲基)乙胺结构相关的萘并[2,1-b]噻吩的取代反应研究揭示了这些化合物的化学反应性和潜在应用的见解 (Clarke, Rawson, & Scrowston, 1969)。

属性

IUPAC Name |

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-3-13-11(14-4-2)9-12-8-10-6-5-7-15-10/h5-7,11-12H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCGLUZNPJCFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNCC1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383653 | |

| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

CAS RN |

113825-05-1 | |

| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)